![molecular formula C9H9ClFNO4S B1605135 Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- CAS No. 1009505-66-1](/img/structure/B1605135.png)
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
Overview
Description
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is a chemical compound with the IUPAC name N-[(3-chloro-4-fluorophenyl)sulfonyl]alanine . It has a molecular weight of 281.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.62 g/mol . It has a topological polar surface area of 49.3 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound is also characterized by a rotatable bond count of 3 .Scientific Research Applications
Potential Inhibitors of L-asparagine Biosynthesis
Research by Brynes, Burckart, and Mokotoff (1978) explored substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine, including derivatives of alanine, as potential inhibitors of L-asparagine synthetase. This study is crucial for understanding how modifications to alanine can yield compounds with significant inhibitory effects on enzyme activity, potentially relevant for therapeutic applications in leukemia treatment (Brynes, Burckart, & Mokotoff, 1978).
Oxidation of Organic Functional Groups
Salehi, Khodaei, and Rostami (2004) developed a reagent using alanine for the selective and efficient oxidation of sulfides, thiols, oximes, and alcohols. This demonstrates the versatility of alanine-based compounds in synthetic chemistry, particularly in the modification and functionalization of various organic molecules (Salehi, Khodaei, & Rostami, 2004).
Inhibitors of Bacterial Collagenase
A study by Clare, Scozzafava, and Supuran (2001) synthesized a series of sulfonyl amino acyl hydroxamates, incorporating alkyl/arylsulfonyl-N-2-nitrobenzyl-L-alanine, as effective inhibitors of Clostridium histolyticum collagenase. This work highlights the potential of alanine derivatives in developing new treatments for conditions involving the degradation of extracellular matrix (Clare, Scozzafava, & Supuran, 2001).
Aggregation-Induced Chirality
Zhang, Qin, Lin, Li, Li, and Yang (2017) investigated the self-assembly of alanine-containing dipeptides into tubular structures, demonstrating the influence of alanine chirality on the twist and stacking handedness of the assemblies. This research is relevant for the design of novel nanomaterials and understanding the role of amino acid chirality in molecular self-assembly (Zhang et al., 2017).
Stereoselective Synthesis of Antibacterials
Bravo, Cavicchio, Crucianelli, Poggiali, and Zanda (1997) reported the stereoselective synthesis of the wide spectrum antibacterial 3-fluoro-D-alanine using "chiral sulfoxide chemistry," showcasing the potential of alanine derivatives in antibiotic development (Bravo et al., 1997).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWFAFUSMARDPX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351324 | |
Record name | Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1009505-66-1 | |
Record name | Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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